Nonyl Deoctyl Fingolimod Hydrochloride
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Overview
Description
Nonyl Deoctyl Fingolimod Hydrochloride is a derivative of Fingolimod, a compound initially derived from a fungal metabolite of the Chinese herb Iscaria sinclarii. Fingolimod is known for its immunomodulating properties and is primarily used in the treatment of multiple sclerosis. This compound is a structural analogue of sphingosine, a naturally occurring lipid that plays a crucial role in cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl Deoctyl Fingolimod Hydrochloride involves several steps, starting from the basic structure of Fingolimod. The process typically includes the introduction of nonyl and deoctyl groups to the Fingolimod backbone. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the addition of these groups. High-performance liquid chromatography (HPLC) is commonly used to purify the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures, such as HPLC and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Nonyl Deoctyl Fingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
Nonyl Deoctyl Fingolimod Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Investigated for its immunomodulating properties and potential use in treating autoimmune diseases and cancer.
Mechanism of Action
Nonyl Deoctyl Fingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. These receptors play a crucial role in immune cell trafficking and signaling. By binding to these receptors, the compound prevents the release of lymphocytes from lymphoid tissues, thereby reducing inflammation and autoimmune responses. Additionally, it has been shown to influence other molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Nonyl Deoctyl Fingolimod Hydrochloride is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other Fingolimod derivatives. Similar compounds include:
- Fingolimod Hexyl Homolog
- Fingolimod Heptyl Homolog
- Fingolimod Decyl Homolog
- 3-Phenethyl Fingolimod Analog
- 2-Phenethyl Fingolimod Analog .
These compounds share a similar core structure but differ in their side chains, which can affect their pharmacological properties and applications.
Properties
CAS No. |
296282-40-1 |
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Molecular Formula |
C₂₀H₃₆ClNO₂ |
Molecular Weight |
357.96 |
Synonyms |
2-Amino-2-[2-(4-nonylphenyl)ethyl]-1,3-propanediol Hydrochloride |
Origin of Product |
United States |
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